Cas no 30453-31-7 (1-(ethyldisulfanyl)propane)

1-(ethyldisulfanyl)propane 化学的及び物理的性質
名前と識別子
-
- Ethyl propyl disulphide
- 1-(ethyldisulfanyl)propane
- Aethyl-propyl-disulfid
- Disulfide,ethyl propyl
- Ethyl n-propyl disulfide
- Ethyl n-propyl disulphide
- ethyl-propyl disulfide
- ethyl-propyl-disulfane
-
- インチ: InChI=1S/C5H12S2/c1-3-5-7-6-4-2/h3-5H2,1-2H3
- InChIKey: SNGRPWPVGSSZGV-UHFFFAOYSA-N
- SMILES: C(SSCC)CC
計算された属性
- 精确分子量: 136.03800
- 同位素质量: 136.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 4
- 複雑さ: 29.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 2.2
- Surface Charge: 0
- トポロジー分子極性表面積: 50.6A^2
じっけんとくせい
- 密度みつど: 1.011 (estimate)
- ゆうかいてん: -93.5°C (estimate)
- Boiling Point: 172.85°C
- フラッシュポイント: 56.9°C
- Refractive Index: 1.5247 (estimate)
- PSA: 50.60000
- LogP: 2.79770
- FEMA: 4041 | ETHYL PROPYL DISULFIDE
1-(ethyldisulfanyl)propane Security Information
1-(ethyldisulfanyl)propane 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-(ethyldisulfanyl)propane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1659552-0.25g |
1-(ethyldisulfanyl)propane |
30453-31-7 | 95% | 0.25g |
$672.0 | 2023-06-04 | |
Enamine | EN300-1659552-0.05g |
1-(ethyldisulfanyl)propane |
30453-31-7 | 95% | 0.05g |
$315.0 | 2023-06-04 | |
Enamine | EN300-1659552-0.1g |
1-(ethyldisulfanyl)propane |
30453-31-7 | 95% | 0.1g |
$470.0 | 2023-06-04 | |
Enamine | EN300-1659552-5.0g |
1-(ethyldisulfanyl)propane |
30453-31-7 | 95% | 5g |
$3935.0 | 2023-06-04 | |
Aaron | AR0030V3-250mg |
Disulfide, ethyl propyl |
30453-31-7 | 95% | 250mg |
$949.00 | 2023-12-14 | |
Aaron | AR0030V3-5g |
Disulfide, ethyl propyl |
30453-31-7 | 95% | 5g |
$5436.00 | 2023-12-14 | |
Enamine | EN300-1659552-50mg |
1-(ethyldisulfanyl)propane |
30453-31-7 | 95.0% | 50mg |
$315.0 | 2023-09-21 | |
Enamine | EN300-1659552-250mg |
1-(ethyldisulfanyl)propane |
30453-31-7 | 95.0% | 250mg |
$672.0 | 2023-09-21 | |
1PlusChem | 1P0030MR-100mg |
Disulfide, ethyl propyl |
30453-31-7 | 95% | 100mg |
$637.00 | 2025-02-19 | |
1PlusChem | 1P0030MR-5g |
Disulfide, ethyl propyl |
30453-31-7 | 95% | 5g |
$4926.00 | 2023-12-17 |
1-(ethyldisulfanyl)propane 関連文献
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1. 1140. Unsymmetrical dialkyl disulphides from Bunte saltsBrian Milligan,J. M. Swan J. Chem. Soc. 1963 6008
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Wei Min Xu,Min Zhi Rong,Ming Qiu Zhang J. Mater. Chem. A 2016 4 10683
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Bogdan Cojocaru,?tefan Nea?u,Vasile I. Parvulescu,Karifala Dumbuya,Hans-Peter Steinrück,J. Michael Gottfried,Carmela Aprile,Hermenegildo Garcia,J. C. Scaiano Phys. Chem. Chem. Phys. 2009 11 5569
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4. Use of a neural network to determine the normal boiling points of acyclic ethers, peroxides, acetals and their sulfur analoguesDriss Cherqaoui,Didier Villemin,Abdelhalim Mesbah,Jean-Michel Cense,Vladimir Kvasnicka J. Chem. Soc. Faraday Trans. 1994 90 2015
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H. P. Xiang,H. J. Qian,Z. Y. Lu,M. Z. Rong,M. Q. Zhang Green Chem. 2015 17 4315
1-(ethyldisulfanyl)propaneに関する追加情報
Introduction to 1-(ethyldisulfanyl)propane (CAS No. 30453-31-7)
1-(ethyldisulfanyl)propane, with the chemical formula C₆H₁₂S₂, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This organosulfur derivative has garnered attention due to its unique structural properties and potential applications in drug development, material science, and biochemical interactions. The compound's molecular structure, featuring a propane backbone substituted with ethyl disulfanyl groups, imparts distinct reactivity and functional characteristics that make it a valuable candidate for further exploration.
The CAS number 30453-31-7 serves as a unique identifier for this chemical entity, ensuring precise referencing in scientific literature, regulatory filings, and industrial applications. Its synthesis involves well-established organic chemistry techniques, including thiol-methylthiol exchange reactions or cross-coupling strategies, which highlight its synthetic accessibility. The presence of two sulfur atoms in the ethyl disulfanyl group enhances the compound's ability to participate in coordination chemistry and metal-organic frameworks (MOFs), areas where such derivatives are increasingly being investigated.
In recent years, research has focused on leveraging the sulfur-rich structure of 1-(ethyldisulfanyl)propane to develop novel pharmacophores. Studies indicate that organosulfur compounds can exhibit inhibitory effects on various biological pathways, making them promising candidates for therapeutic agents. For instance, derivatives of this compound have been explored for their potential antimicrobial properties, where the disulfide linkage can disrupt bacterial cell membranes or interfere with essential metabolic processes. The versatility of the ethyldisulfanyl moiety allows for modifications that fine-tune these interactions, offering a scaffold for structure-activity relationship (SAR) studies.
The compound's reactivity also makes it a useful intermediate in polymer chemistry. Researchers have investigated its incorporation into sulfur-containing polymers that exhibit enhanced thermal stability or mechanical strength. These materials are particularly relevant in aerospace and automotive industries, where high-performance polymers are critical. Additionally, the thiol groups in 1-(ethyldisulfanyl)propane can engage in Michael addition reactions or form disulfide bonds, enabling the creation of cross-linked networks with tailored properties.
Advances in computational chemistry have further illuminated the potential applications of this molecule. Molecular modeling studies suggest that 1-(ethyldisulfanyl)propane can act as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation or oxidation processes. Such catalytic applications are crucial in green chemistry initiatives, where efficient and selective transformations are desired to minimize environmental impact. The compound's ability to stabilize metal centers while maintaining structural integrity makes it an attractive candidate for designing novel catalysts.
Recent experimental work has also delved into the spectroscopic properties of 1-(ethyldisulfanyl)propane, employing techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to elucidate its molecular structure and dynamics. These studies have provided insights into how the ethyl disulfanyl groups influence electronic distributions and hydrogen bonding capabilities within the molecule. Such detailed structural information is vital for predicting reactivity and optimizing synthetic routes.
The pharmaceutical industry has shown particular interest in exploring 1-(ethyldisulfanyl)propane as a precursor for bioactive molecules. Researchers have synthesized analogs of this compound that mimic known pharmacological targets, such as enzymes or receptors involved in neurological disorders or inflammatory conditions. Preliminary assays suggest that certain derivatives exhibit modulatory effects on these pathways without significant off-target toxicity. This aligns with broader trends in drug discovery toward identifying molecules with multifunctional activity and reduced side effects.
Material scientists have also capitalized on the unique properties of 1-(ethyldisulfanyl)propane to develop advanced materials with specialized functions. For example, its incorporation into coatings can enhance corrosion resistance due to the electron-withdrawing nature of sulfur atoms. Similarly, when used as a monomer or cross-linking agent, it contributes to materials with improved hydrophobicity or biocompatibility—properties essential for medical implants or wearable electronics.
The synthesis of 1-(ethyldisulfanyl)propane itself has seen refinements that improve yield and purity. Modern techniques such as flow chemistry have enabled more controlled reactions, reducing byproduct formation and simplifying purification steps. These advancements not only lower production costs but also make large-scale synthesis more feasible for industrial applications.
Future research directions may explore hybrid approaches where 1-(ethyldisulfanyl)propane is combined with other functional groups to create even more versatile compounds. For instance, linking it to heterocyclic structures could open new avenues for medicinal chemistry by introducing additional biological activity domains. Similarly, integrating photoreactive moieties might enable photo-controlled release systems—a concept gaining traction in drug delivery research.
In conclusion,1-(ethyldisulfanyl)propane (CAS No. 30453-31-7) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from catalysis to polymer science and pharmaceutical development. As research continues to uncover new possibilities for this molecule,1-(ethyldisulfanyl)propane is poised to remain at the forefront of innovation in both academic and industrial settings.
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